

An In-depth Technical Guide to 3-Propylbenzaldehyde

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Compound of Interest

Compound Name: 3-Propylbenzaldehyde

Cat. No.: B025478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Propylbenzaldehyde** (CAS Number: 103528-31-0), a key aromatic aldehyde intermediate in organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and drug development, and provides essential safety information.

Core Chemical Information

3-Propylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a propyl group at the meta-position and an aldehyde functional group. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for **3-Propylbenzaldehyde**

Identifier	Value	Citation
CAS Number	103528-31-0	[1]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [2]
Molecular Weight	148.20 g/mol	[1] [2]
IUPAC Name	3-propylbenzaldehyde	[1]
SMILES	CCCC1=CC(=CC=C1)C=O	[2]
InChIKey	FDKRXGOMMRLUIQ- UHFFFAOYSA-N	[1]

Physicochemical Properties

While specific experimental data for **3-Propylbenzaldehyde** is not readily available in the cited literature, the properties of its isomer, 4-Propylbenzaldehyde, are well-documented and provide a close approximation. Computational predictions for the 3-propyl isomer are also available.

Table 2: Experimental and Computed Physicochemical Properties

Property	Value	Notes	Citation
Boiling Point	240 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Melting Point	19 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Density	1.005 g/cm ³ at 25 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Solubility	Sparingly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform.	General property for 4-Propylbenzaldehyde	[3] [5]
XLogP3 (Computed)	2.9	Predicted for 3-Propylbenzaldehyde	[1]
Topological Polar Surface Area (TPSA)	17.1 Å ²	Predicted for 3-Propylbenzaldehyde	[1]

Synthesis and Reactivity

The synthesis of **3-Propylbenzaldehyde** can be achieved through several standard organic chemistry methods. A common and reliable approach is the oxidation of the corresponding alcohol, 3-propylbenzyl alcohol.

Representative Experimental Protocol: Oxidation of 3-Propylbenzyl Alcohol

This protocol is a representative example of a mild oxidation reaction to synthesize **3-Propylbenzaldehyde**.

Materials:

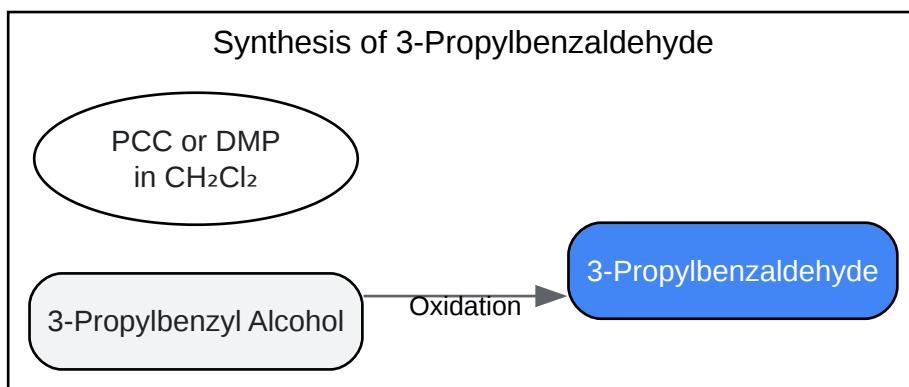
- 3-Propylbenzyl alcohol

- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Apparatus for column chromatography

Procedure:

- Dissolve 3-propylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.
- Wash the silica gel pad with dichloromethane to ensure all the product is collected.
- Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure **3-Propylbenzaldehyde**.

Diagram 1: Synthetic Pathway for **3-Propylbenzaldehyde**



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A plausible synthetic route to **3-Propylbenzaldehyde**.

Applications in Research and Drug Development

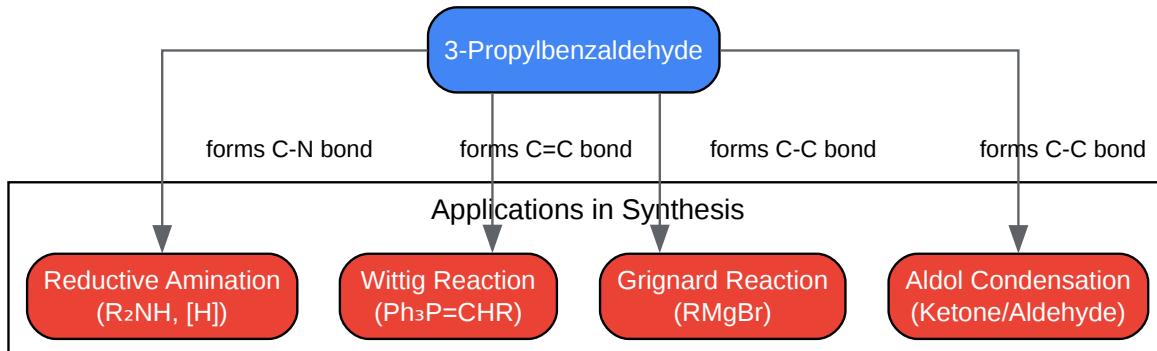
3-Propylbenzaldehyde serves as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds for drug discovery.

Substituted benzaldehydes are key starting materials in the synthesis of various pharmaceutical compounds.^[4] They are utilized in the preparation of heterocyclic compounds, which are prevalent in many drug classes.^[3] For example, benzaldehyde derivatives are used in the synthesis of allosteric modulators of hemoglobin, which have potential applications in treating conditions that would benefit from increased tissue oxygenation.^[6]

The reactivity of the aldehyde group allows for several key transformations:

- Reductive Amination: To form substituted benzylamines.
- Wittig Reaction: To form alkenes.
- Aldol Condensation: To form α,β -unsaturated aldehydes or ketones.
- Grignard and Organolithium Reactions: To form secondary alcohols.

Diagram 2: Key Reactions of the Aldehyde Group

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